molecular formula C7H14Cl3O2PS B14369715 S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate CAS No. 91168-97-7

S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate

Cat. No.: B14369715
CAS No.: 91168-97-7
M. Wt: 299.6 g/mol
InChI Key: OTWRJACGJJRWAX-UHFFFAOYSA-N
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Description

S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate: is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2,2,2-trichloroethanol and propyl mercaptan. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

Comparison with Similar Compounds

    2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.

    2,2,2-Trichloroethyl chloroformate: Employed as a protecting group in organic synthesis.

    O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Known for its use in chemical warfare as a nerve agent.

Uniqueness: S-Propyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase makes it particularly valuable in both scientific research and industrial applications.

Properties

CAS No.

91168-97-7

Molecular Formula

C7H14Cl3O2PS

Molecular Weight

299.6 g/mol

IUPAC Name

1-[ethyl(2,2,2-trichloroethoxy)phosphoryl]sulfanylpropane

InChI

InChI=1S/C7H14Cl3O2PS/c1-3-5-14-13(11,4-2)12-6-7(8,9)10/h3-6H2,1-2H3

InChI Key

OTWRJACGJJRWAX-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(CC)OCC(Cl)(Cl)Cl

Origin of Product

United States

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